

# Sphondin Solubility & Physicochemical Properties

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## Compound Focus: Sphondin

CAS No.: 483-66-9

Cat. No.: S585837

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Property	Value / Description
Molecular Formula	C <sub>12</sub> H <sub>8</sub> O <sub>4</sub> [1] [2]
Molecular Weight	216.19 g/mol [1] [2]
CAS Number	483-66-9 [1] [2]
Chemical Name	6-methoxyfuro[2,3-h]chromen-2-one [1] [2]
Appearance	Off-white to light yellow solid powder [1]
Solubility (DMSO)	~25 mg/mL (~115.64 mM) [1]
Stock Solution Storage	-20°C for several months; prepare working solution on day of use [2]

## Troubleshooting Low Solubility

Common issues and solutions for working with **Sphondin** are outlined below.

- Problem: Low solubility in aqueous buffers.** **Sphondin** has a relatively high logP (measured at **1.83** [1]), indicating it is a lipophilic compound. This is the primary reason for its poor solubility in water.

- **Solution: Use appropriate co-solvents.** As a furanocoumarin, **Sphondin** is soluble in various organic solvents. The manufacturer provides specific protocols for preparing stock solutions using co-solvent systems to achieve concentrations of at least **2.5 mg/mL** (11.56 mM) [1]. These include:
  - **Formulation 1:** 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
  - **Formulation 2:** 10% DMSO + 90% (20% SBE- $\beta$ -CD in Saline) [1]
  - **Formulation 3:** 10% DMSO + 90% Corn Oil [1]
- **Problem: Solute adheres to vial.** Powdered compounds can stick to the vial's neck or cap during shipping.
- **Solution: Gently tap the vial** to ensure the compound settles at the bottom before opening. For liquid preparations, a brief centrifugation can help gather the liquid [2].
- **Problem: Difficulty dissolving powder.**
- **Solution: For higher solubility, warm the tube at 37°C** and use brief sonication in an ultrasonic bath [2].

## Experimental Protocols for Solubility Assessment

For accurate measurement of **Sphondin**'s solubility, you can adapt the classic shake flask method, which is considered the most accurate for a broad range of solutes [3].

### Shake Flask Method Protocol:

- **Preparation:** Use pure **Sphondin** and solvent. The solvent can be a pure substance or a mixture. For biopharmaceutical relevance, consider testing at **4°C** (for physical stability) and **37°C** (for physiological conditions) [3].
- **Saturation:** Add an excess amount of **Sphondin** to a vial containing the solvent of choice.
- **Equilibration:** Seal the vial and agitate it in a temperature-controlled shaker or water bath for a sufficient time to reach saturation. This typically requires **at least 30 minutes**, but may be longer [3].
- **Separation:** After the solution reaches equilibrium, separate the saturated solution from the undissolved solute. This is a critical step and is often done by filtration or centrifugation [3].
- **Analysis:** Analyze the concentration of **Sphondin** in the saturated solution. Reliable methods include:
  - **HPLC (High Performance Liquid Chromatography):** Provides high sensitivity and can specifically determine the drug concentration by separating it from impurities or degradation

products [3].

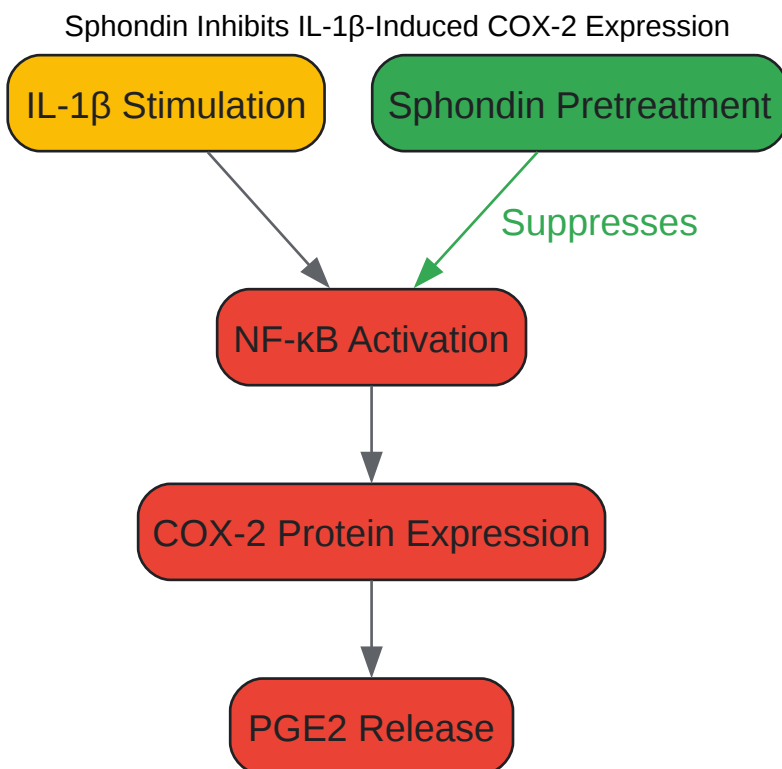
- **UV (Ultraviolet Spectroscopy):** A direct method for analyzing aqueous samples, provided **Sphondin** has a suitable chromophore [3].

## Advanced Solubility Prediction

Beyond experimental testing, modern computational tools can help predict solubility. Machine learning models like **fastsolv** can predict solubility across various temperatures and organic solvents. These models can forecast actual solubility values and non-linear temperature effects, which can be valuable for screening solvents and planning experiments before moving into the lab [4].

## Sphondin's Mechanism of Action

To provide context for your experimental work, the following diagram illustrates the key anti-inflammatory mechanism of **Sphondin**, as identified in A549 cells (a human pulmonary epithelial cell line) [1] [2]. This visual can help clarify the biological pathways your research may be targeting.



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The biological activity of **Sphondin** includes an inhibitory effect on the IL-1 $\beta$ -induced increase in COX-2 protein levels and PGE2 release in A549 cells, likely through the suppression of NF- $\kappa$ B activity [1] [2]. This suggests its therapeutic potential as an anti-inflammatory agent for airway inflammation.

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## References

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